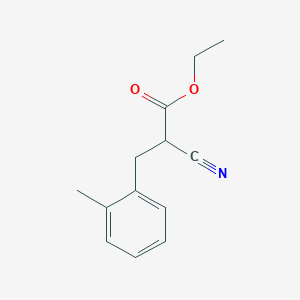

Ethyl 2-cyano-3-(2-methylphenyl)propanoate

説明

Ethyl 2-cyano-3-(2-methylphenyl)propanoate is an α-cyano ester featuring a 2-methylphenyl substituent at the β-position. This compound belongs to a class of acrylate derivatives known for their versatility in synthesizing bioactive molecules, such as 2-propenoylamides and 2-propenoates, which are precursors for pharmaceuticals and agrochemicals . The cyano and ester groups enhance electrophilicity, making it reactive in nucleophilic addition and cyclocondensation reactions . Its ortho-methylphenyl group distinguishes it from para-substituted analogs, influencing steric and electronic properties critical for reactivity and applications.

特性

IUPAC Name |

ethyl 2-cyano-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-13(15)12(9-14)8-11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBQIXFDZRTMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(2-methylphenyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of ethyl 2-cyano-3-(2-methylphenyl)propanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.

化学反応の分析

Types of Reactions

Ethyl 2-cyano-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

科学的研究の応用

Ethyl 2-cyano-3-(2-methylphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 2-cyano-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methylphenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Type

Table 1: Substituent Effects on Key Properties

Key Observations :

- Substituent Type : Methoxy groups enhance electron density at the phenyl ring, promoting electrophilic aromatic substitution, while methyl groups prioritize steric interactions .

- Functional Groups: Replacing the cyano group with an amino group (as in ) shifts reactivity from electrophilic to nucleophilic, enabling peptide coupling or salt formation.

Reactivity Insights :

- Knoevenagel Condensation: Widely used for α,β-unsaturated cyano esters. Steric bulk from ortho-methyl groups may necessitate longer reaction times .

- Cyclocondensation: Ethyl 2-cyano-3-(2-methylphenyl)propanoate reacts with diethylaminopropenamide derivatives to form fused heterocycles (e.g., pyridopyrimidinones), crucial in medicinal chemistry .

- Deprotection: The cyano-ethoxycarbonyl group can be selectively removed using ethanol-water hydrazine, enabling modular synthesis .

生物活性

Ethyl 2-cyano-3-(2-methylphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-cyano-3-(2-methylphenyl)propanoate has the molecular formula and a molecular weight of approximately 203.24 g/mol. The compound features a cyano group () attached to a propanoate moiety, which is further substituted with a 2-methylphenyl group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that Ethyl 2-cyano-3-(2-methylphenyl)propanoate exhibits several important biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial and fungal strains. It disrupts cellular integrity in fungi, leading to cell death, which suggests its potential as an antifungal agent.

- Anticancer Activity : Preliminary investigations suggest that Ethyl 2-cyano-3-(2-methylphenyl)propanoate may induce apoptosis in cancer cells. For example, it has shown cytotoxic effects on A549 lung cancer cells, with IC50 values indicating moderate potency .

- Anti-inflammatory Effects : The compound has been explored for its effects on inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating diseases like rheumatoid arthritis and atherosclerosis without inducing classic estrogenic activity.

The biological activity of Ethyl 2-cyano-3-(2-methylphenyl)propanoate can be attributed to several mechanisms:

- Nucleophilic Addition Reactions : The cyano group can participate in nucleophilic addition reactions, which may alter the function of various enzymes and receptors in biological systems.

- Aromatic Interactions : The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor signaling pathways.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to reduced proliferation and increased apoptosis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of Ethyl 2-cyano-3-(2-methylphenyl)propanoate, researchers evaluated its effects on A549 lung cancer cells. The compound was found to have an IC50 value of approximately 18.68 µM, indicating moderate cytotoxicity compared to control treatments. Further optimization of the compound's structure could enhance its potency against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。